molecular formula C18H18ClNO4 B11671855 2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate

Cat. No.: B11671855
M. Wt: 347.8 g/mol
InChI Key: DKMZAASIRFBEIK-UHFFFAOYSA-N
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Description

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate is an organic compound with the molecular formula C18H18ClNO4 It is a derivative of benzoic acid and features both ethoxyethyl and chlorobenzamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate typically involves a two-step process:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzamido group.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar aprotic solvents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the specific reaction.

Major Products Formed

    Substitution Reactions: Products would include derivatives where the chlorine atom is replaced by the nucleophile.

    Hydrolysis: Products would include 4-(3-chlorobenzamido)benzoic acid and 2-ethoxyethanol.

    Oxidation and Reduction: Products would vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, derivatives of this compound have been shown to inhibit tyrosine kinase enzymes, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(2-chlorobenzamido)benzoate
  • Ethyl 4-(4-chlorobenzamido)benzoate
  • Ethyl 4-(3,4-dichlorobenzamido)benzoate

Uniqueness

2-Ethoxyethyl 4-(3-chlorobenzamido)benzoate is unique due to the presence of the ethoxyethyl group, which imparts specific physicochemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds, which may have different substituents and, consequently, different properties and applications .

Properties

Molecular Formula

C18H18ClNO4

Molecular Weight

347.8 g/mol

IUPAC Name

2-ethoxyethyl 4-[(3-chlorobenzoyl)amino]benzoate

InChI

InChI=1S/C18H18ClNO4/c1-2-23-10-11-24-18(22)13-6-8-16(9-7-13)20-17(21)14-4-3-5-15(19)12-14/h3-9,12H,2,10-11H2,1H3,(H,20,21)

InChI Key

DKMZAASIRFBEIK-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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